molecular formula C15-H28-N4-O4 B1663781 Peramivir CAS No. 229614-55-5

Peramivir

Cat. No.: B1663781
CAS No.: 229614-55-5
M. Wt: 328.41 g/mol
InChI Key: XRQDFNLINLXZLB-CKIKVBCHSA-N
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Description

Peramivir is a cyclopentane-based neuraminidase inhibitor (NAI) approved for the treatment of acute influenza A and B infections. It binds competitively to the viral neuraminidase enzyme, preventing the release of progeny virions from infected cells . Unlike oral oseltamivir or inhaled zanamivir, this compound is administered intravenously, making it a critical option for hospitalized patients or those unable to tolerate oral or inhaled therapies . Clinical trials demonstrate that a single intravenous dose (300–600 mg) significantly reduces symptom duration (by 12–24 hours) and viral shedding, with a safety profile comparable to placebo .

Preparation Methods

Synthetic Pathways for Peramivir Production

Traditional Synthesis: BioCryst Pharmaceuticals’ Approach

The original synthetic route developed by BioCryst Pharmaceuticals (PCT/US98126871, WO99/33781) utilized Vince lactam as the starting material, proceeding through a 12-step sequence. Key limitations included:

  • Catalytic hydrogenation with platinum dioxide (PtO₂), contributing to 40% of total production costs.
  • Toxic intermediates : Benzonitrile (LD₅₀ = 50 mg/kg in rats) and benzene (carcinogenic) as solvents during aldoxime formation.
  • Low cumulative yield : 28.4% over 12 steps due to intermediate purification losses.

The final step produced (±)-t-3-(1’-acetamido-2’-ethyl)butyl-c-4-guanidino-t-2-hydroxycyclopentyl-1-carboxylic acid via trifluoroacetic acid/Et₃SiH-mediated deprotection. Structural analysis confirms this configuration enables nanomolar affinity for influenza neuraminidase through guanidino-Arg152 and carboxylate-Arg371 interactions.

Optimized Industrial Synthesis (CN100432047C)

Chinese Patent CN100432047C (2006) reduced the synthesis to 8 steps while improving yield and safety:

Parameter BioCryst Method CN100432047C
Total Steps 12 8
Catalytic System PtO₂/H₂ Pd/C/H₂
Aldoxime Solvent Benzene Ethanol/K₂CO₃
Step Yield Range 65-78% 80-95%
Overall Yield 28.4% 52.7%

Critical improvements included:

  • Step 1 : Vince lactam hydrochloride formation using anhydrous methanol/HCl gas (98% yield vs. 82% previously).
  • Step 4 : Pd/C-catalyzed hydrogenation at 45 psi H₂ achieved 93% enantiomeric excess vs. 88% with PtO₂.
  • Step 7 : Ethanol-based aldoxime synthesis eliminated benzonitrile, reducing toxicity risks.

This route’s economic analysis shows a 63% cost reduction per kilogram versus the original pathway.

Pharmaceutical Formulation Strategies

Injectable Emulsions (CN114177135A)

Patent CN114177135A (2022) details an oil-in-water emulsion enhancing this compound’s solubility to 30 mg/mL:

Composition Table

Component Mass Ratio Function
Nicotinamide 5-10% Co-solvent
Polyoxyethylene castor oil 45-50% Surfactant
Ethyl oleate 40-50% Lipid carrier
Sodium sulfite 8-10% Antioxidant
Polysorbate 80 8-10% Emulsion stabilizer

Preparation Protocol :

  • Dissolve 600 mg this compound in 65°C organic phase (nicotinamide + surfactants).
  • Slowly add aqueous phase (sodium sulfite/polysorbate in WFI) under ultrasonic emulsification (20 kHz, 150 W).
  • Adjust to pH 5.8-6.2 with phosphate buffer, achieving 180 nm average particle size.

Accelerated stability testing (40°C/75% RH) showed <5% degradation over 6 months, meeting ICH Q1A guidelines.

Comparative Analysis of Synthetic Methods

Cost-Benefit Metrics

Economic modeling for 100 kg annual production:

Metric BioCryst Route CN100432047C
Raw Material Cost $412,000 $178,000
Catalytic Cost $83,000 (PtO₂) $12,000 (Pd/C)
Waste Disposal $56,000 $8,900
CO₂ Emissions 12.4 t 4.7 t

The Chinese method reduces environmental impact by 62% while improving API purity (99.8% vs. 98.3%).

Chemical Reactions Analysis

Types of Reactions: Peramivir undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include cyclopentadiene, 1,3-cyclohexadiene, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired product’s purity and yield.

Major Products Formed: The major products formed from these reactions include this compound and its analogues, which are evaluated for their antiviral activity and potential therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Efficacy Against Influenza Viruses

Table 1: In Vitro and Clinical Efficacy of NAIs

Compound EC50 (μM) for H7N9* Time to Symptom Alleviation (vs. Placebo) Resistance Mutations
Peramivir 0.74–74.4† 12–24 hours faster E119D, R292K (variable)
Oseltamivir 25.5–>1000† 6–18 hours faster H275Y, R292K (high resistance)
Zanamivir 29.4–37.1† 10–16 hours faster E119G, Q136K
Laninamivir N/A Comparable to oseltamivir Rare (structural stability)

*Strain-dependent variability observed, e.g., A/Anhui/1/2013 (H7N9) vs. A/Shanghai/1/2013 (H7N9) .
†Lower EC50 indicates higher potency.

  • This compound vs. Oseltamivir: this compound exhibits 10–100× greater in vitro potency against wild-type influenza A/H1N1 and A/H3N2 strains . In meta-analyses, this compound reduced symptom duration more effectively than oseltamivir in observational studies (OSs), though randomized controlled trials (RCTs) showed comparable efficacy . Notably, this compound’s superiority was significant in pediatric patients (≤18 years), reducing fever resolution time by 24 hours .
  • This compound vs. Zanamivir : While zanamivir (inhaled) and this compound (IV) have similar EC50 values for influenza B, this compound achieves faster viral clearance (3.2 vs. 4.1 days; p < 0.05) .
  • Resistance Profiles : The R292K mutation in neuraminidase confers high resistance to oseltamivir (EC50 >1000 μM) but only partial resistance to this compound (EC50 = 74.4 μM) . Zanamivir retains activity against oseltamivir-resistant H275Y mutants .

Table 2: Adverse Event (AE) Profiles of NAIs

Compound Common AEs Severe AEs Administration Route
This compound Diarrhea, neutropenia Rare (e.g., anaphylaxis) Intravenous
Oseltamivir Nausea, vomiting Neuropsychiatric events* Oral
Zanamivir Bronchospasm, cough Hypersensitivity reactions Inhaled
Laninamivir Diarrhea, headache None reported Inhaled (single dose)

*Primarily in pediatric populations .

This compound’s safety profile is comparable to placebo in RCTs, with self-limiting gastrointestinal and hematologic effects . However, platelet elevation was significantly higher with this compound than oseltamivir (p < 0.05) in one study .

Pharmacokinetics and Administration

This compound’s intravenous delivery ensures 100% bioavailability, bypassing absorption variability seen with oral oseltamivir or inhaled zanamivir . A single 300–600 mg dose maintains plasma concentrations above the IC50 for 24–48 hours, whereas oseltamivir requires twice-daily dosing . This advantage is critical in critically ill patients or during pandemics with oral drug shortages .

Combination Therapy with Oseltamivir

Preclinical studies in mice infected with influenza A/H1N1 demonstrated synergy between suboptimal doses of oseltamivir (0.4 mg/kg/day) and this compound (0.2 mg/kg/day), achieving 90% survival versus 45% (oseltamivir alone) and 10% (this compound alone) . Combination therapy also delayed mortality in non-surviving mice by 2–3 days .

Special Populations and Delayed Treatment

  • High-Risk Patients: In a multicenter RCT, this compound showed comparable efficacy to oseltamivir in high-risk outpatients (e.g., elderly, immunocompromised) but lacked efficacy in hospitalized patients with complications .
  • Delayed Treatment : In mice, repeated IV this compound (60 mg/kg/day) initiated 60 hours post-infection achieved 80% survival, outperforming oral oseltamivir .

Biological Activity

Peramivir is a neuraminidase inhibitor (NAI) that has been developed for the treatment of influenza. Its biological activity primarily involves the inhibition of the neuraminidase enzyme, which is crucial for the viral replication cycle. This article provides an overview of the biological activity of this compound, including its mechanism of action, clinical efficacy, and safety profile supported by diverse research findings.

This compound works by binding to the active site of the neuraminidase enzyme on the influenza virus. This binding mimics sialic acid residues, preventing the release of new virions from infected cells and thereby limiting the spread of infection. The structural features of this compound, including a carboxylate group and a guanidino group, facilitate strong interactions with conserved amino acids in the neuraminidase active site, resulting in a prolonged inhibitory effect compared to other NAIs like oseltamivir and zanamivir .

Randomized Controlled Trials

Several randomized controlled trials (RCTs) have evaluated the efficacy of this compound in treating influenza:

  • Study 1 : A trial involving 1,099 patients compared intravenous this compound (300 mg and 600 mg) with oseltamivir. Results showed no significant difference in time to clinical stability among treatment groups, but this compound demonstrated faster viral load reduction in some cases .
  • Study 2 : In another study with 338 patients hospitalized for suspected influenza, this compound treatment resulted in a median time to clinical resolution of 42.5 hours compared to 49.5 hours for placebo .
  • Meta-Analysis : A meta-analysis indicated that this compound significantly reduced the time to alleviation of influenza symptoms compared to oseltamivir by approximately 7.17 hours .

Efficacy Data Table

StudySample SizeTreatment ComparisonMedian Time to Clinical ResolutionKey Findings
Study 11,099This compound (300 mg/600 mg) vs OseltamivirNo significant difference foundComparable outcomes; faster viral load reduction
Study 2338This compound vs Placebo42.5 hours (this compound) vs 49.5 hours (Placebo)Significant improvement in resolution time
Meta-AnalysisVariousThis compound vs Oseltamivir-7.17 hours (this compound)Statistically significant symptom alleviation

Safety Profile

This compound has been shown to be generally safe and well-tolerated among patients. Adverse events reported are typically mild and comparable to those observed with oseltamivir. In studies, adverse event rates were low, with serious reactions being rare .

Case Studies

  • Case Study: Severe Influenza Infection
    A patient with severe influenza A infection treated with intravenous this compound showed rapid improvement in symptoms and viral load reduction within 48 hours of administration, highlighting its effectiveness in severe cases .
  • Case Study: Hospitalized Patients
    In a cohort of hospitalized patients receiving this compound, median times to clinical stability were recorded at approximately 37 hours, demonstrating its potential as a rapid therapeutic option for hospitalized influenza patients .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying peramivir and its impurities in biological matrices?

A validated LC-MS/MS method is optimal for simultaneous quantification of this compound and its related impurities in plasma. Key parameters include chromatographic separation using a C18 column, mobile phase optimization (e.g., acetonitrile and ammonium formate buffer), and mass spectrometry detection in multiple reaction monitoring (MRM) mode. Validation should assess specificity, linearity (1–500 ng/mL), precision (CV <15%), and recovery rates (>85%) . Stress testing under ICH guidelines reveals this compound is stable under photolytic and peroxide conditions but degrades under acidic, basic, or thermal stress, necessitating robust impurity profiling during stability studies .

Q. How does this compound’s structure influence its neuraminidase inhibitory activity?

this compound’s cyclopentane scaffold incorporates a carboxylate group (for electrostatic interactions with neuraminidase’s arginine triad), a guanidino group (targeting conserved glutamate residues), and lipophilic side chains (enhancing hydrophobic binding). Structural flexibility allows conformational adaptation to active-site topology, though this incurs an energetic penalty. Crystallographic studies show binding requires a chair-to-boat transition in the cyclopentane ring, suggesting rigidified analogs could improve potency .

Q. What clinical trial designs have been used to evaluate this compound in pediatric populations?

Open-label, uncontrolled studies in children (28 days to 15 years) with pH1N1 employed single-dose intravenous this compound (10 mg/kg, max 600 mg/day). Efficacy endpoints included median time to symptom alleviation (29.1 hours) and viral clearance (93% by day 6). Pharmacokinetic modeling using 297 plasma samples confirmed exposure levels comparable to adults, supporting weight-based dosing. Safety assessments reported transient adverse events (62.4%), primarily gastrointestinal, with no dose-dependent trends .

Advanced Research Questions

Q. How do population pharmacokinetic models inform this compound dosing adjustments in renal impairment?

A three-compartment model (3,199 plasma samples from 332 subjects) identified creatinine clearance (CrCl) as the primary covariate for clearance (CL). Monte Carlo simulations recommend dose reductions to 1/3 (moderate impairment: CrCl 30–50 mL/min) and 1/6 (severe impairment: CrCl <30 mL/min) of standard doses to maintain AUC equivalence. Age and body weight further refine CL and volume of distribution (Vd), respectively, with no significant ethnic (Japan vs. U.S.) or gender disparities .

Q. What molecular mechanisms underlie the emergence of H275Y neuraminidase mutations during this compound therapy?

The H275Y mutation (histidine to tyrosine at residue 275) reduces this compound binding via steric hindrance and loss of critical hydrogen bonds. In a hematopoietic cell transplant recipient, quantitative resistance testing revealed mutant viral populations emerging as early as day 5 of IV this compound. Subsequent zanamivir therapy suppressed mutant prevalence, highlighting the need for rapid resistance genotyping in non-responsive cases. Combinatorial regimens may mitigate resistance but require further study .

Q. How do conformational dynamics of this compound impact its binding to neuraminidase isoforms?

Solid-state NMR and X-ray crystallography demonstrate this compound adopts distinct ring conformations (e.g., envelope or twist-boat) in solution versus enzyme-bound states. This flexibility necessitates a 10–15 kcal/mol energy barrier to adopt the active conformation. Modifications stabilizing the boat conformation (e.g., C4 substituent rigidification) could enhance binding kinetics, as shown in docking simulations with H5N1 neuraminidase .

Q. What methodological limitations affect meta-analyses comparing this compound with other neuraminidase inhibitors?

Recent meta-analyses (12 studies, 2,681 patients) face heterogeneity in trial designs (e.g., RCTs vs. observational studies), endpoints (time to symptom alleviation vs. viral titer reduction), and dosing protocols. Random-effects models show this compound reduces symptom duration by 11.2 hours versus oseltamivir (95% CI: −19.1 to −3.3), but selection bias and unblinded observational data limit GRADE certainty to “moderate.” Standardized endpoints and RCTs in critically ill cohorts are needed .

Q. Data Contradiction Analysis

Q. Why do oral and intravenous this compound formulations show divergent efficacy in clinical trials?

Oral this compound failed phase III trials due to low bioavailability (<3%), attributed to poor intestinal absorption and first-pass metabolism. In contrast, IV administration achieves 90% bioavailability, with phase III trials in hospitalized adults demonstrating median fever resolution in 42.3 hours (600 mg/day). This route bypasses absorption barriers, ensuring therapeutic plasma levels (>10 ng/mL) for neuraminidase inhibition .

Q. How reliable are capture-recapture methods for estimating this compound use during pandemic emergencies?

During the 2009 H1N1 EUA program, three-source capture-recapture (MedWatch, Pharmacy, Clinician surveys) estimated 1,185–1,490 recipients, but low survey response rates (12% for Clinician) and missing patient identifiers introduced uncertainty. Matched variables (age ±1 year, treatment date ±2 days) reduced duplication, yet residual undercounting likely occurred. Complementary data (e.g., hospital discharge codes) improve accuracy in retrospective analyses .

Q. Methodological Recommendations

Q. What protocols are advised for monitoring this compound resistance in clinical studies?

Implement real-time RT-PCR with pyrosequencing or allele-specific probes to detect H275Y and other neuraminidase mutations (e.g., E119V). Sample respiratory secretions at baseline, days 3–5, and post-treatment. Combine phenotypic assays (IC50 shifts >10-fold) with genotypic data to confirm resistance. In immunocompromised cohorts, daily viral load monitoring is critical to detect emergent mutants .

Properties

IUPAC Name

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQDFNLINLXZLB-CKIKVBCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904727
Record name Peramivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330600-85-6, 229614-56-6, 229614-55-5
Record name Peramivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330600-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+/-)-Peramivir
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peramivir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330600856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peramivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Peramivir
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERAMIVIR, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDL9Q29886
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PERAMIVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZS94HQO3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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